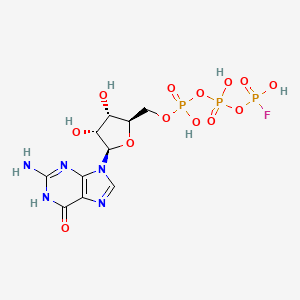
Guanosine 5'-(gamma-fluorotriphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-(gamma-fluorotriphosphate) is a modified nucleotide analog where the gamma phosphate group is substituted with a fluorine atom. This compound is often used in biochemical and molecular biology research due to its ability to act as a non-hydrolyzable analog of guanosine triphosphate (GTP). It is particularly valuable in studies involving GTP-binding proteins and signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(gamma-fluorotriphosphate) typically involves the phosphorylation of guanosine derivatives. One common method includes the reaction of guanosine 5’-monophosphate with fluorophosphate in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like pyridine at room temperature. The product is then purified using ion-exchange chromatography .
Industrial Production Methods
Industrial production of Guanosine 5’-(gamma-fluorotriphosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale chromatography systems to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-(gamma-fluorotriphosphate) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Hydrolysis: Although it is more resistant to hydrolysis compared to GTP, it can still undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a guanosine derivative with an amine group replacing the fluorine atom.
Hydrolysis: The major product is guanosine 5’-diphosphate and inorganic fluoride.
Scientific Research Applications
Guanosine 5’-(gamma-fluorotriphosphate) has a wide range of applications in scientific research:
Biochemistry: Used as a non-hydrolyzable analog of GTP in studies involving GTP-binding proteins and GTPases.
Molecular Biology: Employed in the study of signal transduction pathways, particularly those involving G-proteins.
Medicine: Investigated for its potential role in modulating cellular processes and as a tool in drug discovery.
Industry: Utilized in the development of biosensors and diagnostic assays
Mechanism of Action
Guanosine 5’-(gamma-fluorotriphosphate) exerts its effects by mimicking the natural substrate GTP. It binds to GTP-binding proteins and GTPases, inhibiting their activity by preventing hydrolysis. This inhibition allows researchers to study the active state of these proteins and their role in various cellular processes. The molecular targets include G-proteins, which are involved in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-triphosphate (GTP): The natural substrate for GTP-binding proteins.
Guanosine 5’-(beta,gamma-imido)triphosphate (GMP-PNP): Another non-hydrolyzable analog of GTP.
Guanosine 5’-(gamma-thio)triphosphate (GTP-gamma-S): A sulfur-substituted analog of GTP.
Uniqueness
Guanosine 5’-(gamma-fluorotriphosphate) is unique due to the presence of the fluorine atom, which makes it more resistant to hydrolysis compared to other analogs. This property allows for prolonged studies of GTP-binding proteins in their active state, providing valuable insights into their function and regulation .
Properties
CAS No. |
57817-57-9 |
|---|---|
Molecular Formula |
C10H15FN5O13P3 |
Molecular Weight |
525.17 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H15FN5O13P3/c11-30(20,21)28-32(24,25)29-31(22,23)26-1-3-5(17)6(18)9(27-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H,20,21)(H,22,23)(H,24,25)(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
BBORJPPPVGUNRB-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)F)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)F)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















